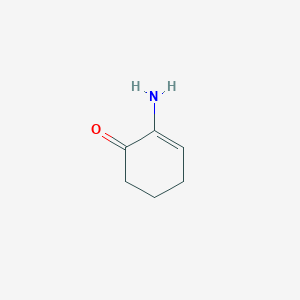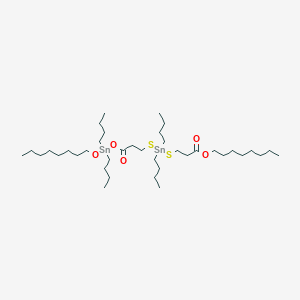
10,12-Dioxa-4,6-dithia-5,11-distannaeicosanoic acid, 5,5,11,11-tetrabutyl-9-oxo-, octyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,12-Dioxa-4,6-dithia-5,11-distannaeicosanoic acid, 5,5,11,11-tetrabutyl-9-oxo-, octyl ester is a complex organotin compound with the molecular formula C38H78O5S2Sn2 . This compound is characterized by its unique structure, which includes two tin atoms, making it a significant subject of study in organometallic chemistry.
Vorbereitungsmethoden
The synthesis of 10,12-Dioxa-4,6-dithia-5,11-distannaeicosanoic acid, 5,5,11,11-tetrabutyl-9-oxo-, octyl ester involves multiple steps. The synthetic route typically includes the reaction of dibutyltin oxide with specific organic ligands under controlled conditions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and ensure the purity of the final product . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistent quality and yield.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The tin atoms in the compound can be oxidized, leading to the formation of tin oxides.
Reduction: Reduction reactions can convert the tin atoms to lower oxidation states.
Substitution: The organic ligands attached to the tin atoms can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various organic halides for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
10,12-Dioxa-4,6-dithia-5,11-distannaeicosanoic acid, 5,5,11,11-tetrabutyl-9-oxo-, octyl ester has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: The compound’s organotin structure makes it a subject of study for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: It is used in the production of polymers and as a stabilizer in PVC manufacturing.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves the interaction of the tin atoms with various molecular targets. The tin atoms can coordinate with electron-rich sites on biomolecules, leading to the formation of stable complexes. These interactions can disrupt biological processes, leading to antimicrobial effects. The pathways involved include the inhibition of enzyme activity and disruption of cell membrane integrity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 10,12-Dioxa-4,6-dithia-5,11-distannaeicosanoic acid, 5,5,11,11-tetrabutyl-9-oxo-, octyl ester include other organotin compounds such as:
- Dibutyltin oxide
- Tributyltin chloride
- Tetrabutyltin
Eigenschaften
CAS-Nummer |
21986-78-7 |
|---|---|
Molekularformel |
C38H78O5S2Sn2 |
Molekulargewicht |
916.6 g/mol |
IUPAC-Name |
octyl 3-[dibutyl-[3-[dibutyl(octoxy)stannyl]oxy-3-oxopropyl]sulfanylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/C11H22O2S.C8H17O.4C4H9.C3H6O2S.2Sn/c1-2-3-4-5-6-7-9-13-11(12)8-10-14;1-2-3-4-5-6-7-8-9;4*1-3-4-2;4-3(5)1-2-6;;/h14H,2-10H2,1H3;2-8H2,1H3;4*1,3-4H2,2H3;6H,1-2H2,(H,4,5);;/q;-1;;;;;;2*+2/p-3 |
InChI-Schlüssel |
UWIFBTKOEZYCIV-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCCCCCOC(=O)CCS[Sn](CCCC)(CCCC)SCCC(=O)O[Sn](CCCC)(CCCC)OCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



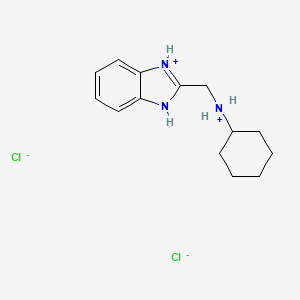
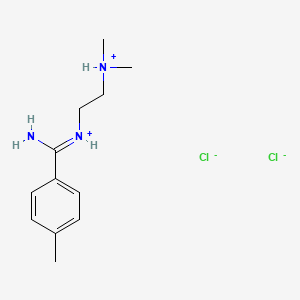
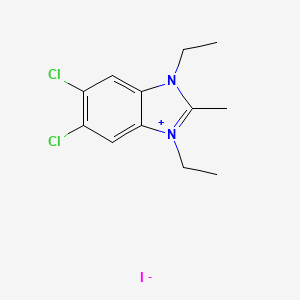
![aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone](/img/structure/B13751230.png)

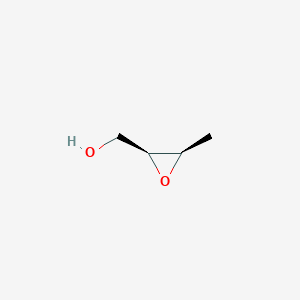


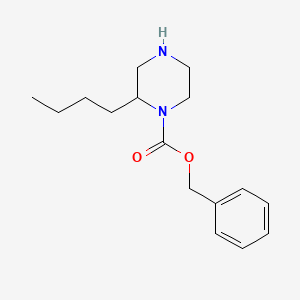
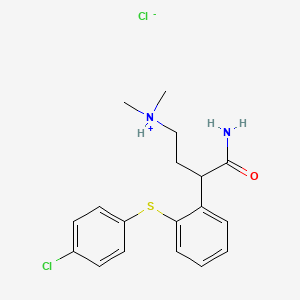
![dodecahydro-1,1-dimethyl-1H-naphtho[1,2-c]pyran](/img/structure/B13751280.png)
